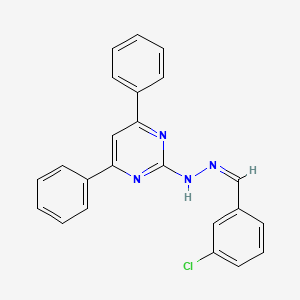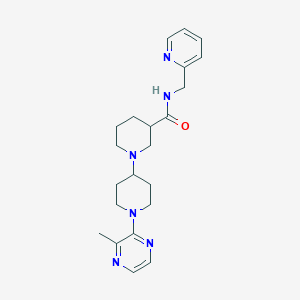
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as CDPH, is a chemical compound that has been extensively studied for its potential use in scientific research. CDPH is a hydrazone derivative that is synthesized from 3-chlorobenzaldehyde and 4,6-diphenyl-2-pyrimidinylhydrazine. This compound has been shown to have a range of biological activities, including antitumor, antioxidant, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of several key enzymes, including topoisomerase II and telomerase. In addition, this compound has been shown to modulate the expression of several key genes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including antitumor, antioxidant, and anti-inflammatory effects. This compound has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have potent antioxidant and anti-inflammatory effects, which may make it useful for the treatment of a range of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is its broad range of biological activities, which make it a potentially useful compound for the treatment of a range of diseases and conditions. In addition, this compound is relatively easy to synthesize, which makes it readily available for use in scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Another area of interest is the further characterization of the mechanism of action of this compound, which could provide insights into its potential uses in the treatment of cancer and other diseases. Finally, there is a need for further studies on the safety and toxicity of this compound, particularly in animal models, in order to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is a relatively straightforward process that involves the reaction of 3-chlorobenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The synthesis of this compound has been extensively studied, and several different methods have been developed for its preparation.
Aplicaciones Científicas De Investigación
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biological activities, including antitumor, antioxidant, and anti-inflammatory effects. In particular, this compound has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have potent antioxidant and anti-inflammatory effects, which may make it useful for the treatment of a range of diseases and conditions.
Propiedades
IUPAC Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4/c24-20-13-7-8-17(14-20)16-25-28-23-26-21(18-9-3-1-4-10-18)15-22(27-23)19-11-5-2-6-12-19/h1-16H,(H,26,27,28)/b25-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVLDHSRNKXIRW-XYGWBWBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromobenzyl)-5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5403647.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5403652.png)
![5-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5403662.png)
![2-methyl-5-[1-(4-methylpentanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5403671.png)
![1-(4-amino-5-cyanopyrimidin-2-yl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5403680.png)
![methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5403688.png)

![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7-[(5-methyl-2-thienyl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5403701.png)
![N-(2-methoxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5403718.png)

![methyl ({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5403729.png)
![ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate](/img/structure/B5403733.png)
![2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5403745.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)